5-chloro-2-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of thiophene derivatives, which are part of the compound , has been highlighted in recent literature . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .Scientific Research Applications
Synthesis and Bioactivity
Sulfonamide derivatives are a focus of scientific research due to their potential applications in various fields, including medicinal chemistry. While the specific compound 5-chloro-2-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide may not be directly mentioned, related sulfonamide compounds have been extensively studied for their bioactivities. For instance, synthesis and characterization efforts have led to the development of sulfonamide derivatives with potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. These compounds exhibit a range of activities, including inhibition of carbonic anhydrase enzymes, which play a role in tumor growth and metastasis, and showing selective toxicity towards cancer cell lines (Gul et al., 2016; Gomha et al., 2016; Küçükgüzel et al., 2013).
Catalysis and Molecular Structure
Sulfonamides also play a role in catalysis and molecular structure studies. Their ability to act as ligands or catalysts in chemical reactions makes them valuable in synthetic chemistry. For example, sulfonamides have been used as efficient catalysts in the synthesis of bis(pyrazolyl) compounds, and their molecular structures have been analyzed to understand their interaction with biological targets, such as enzymes involved in disease processes (Karimi-Jaberi et al., 2012; Al-Hourani et al., 2015).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of sulfonamide derivatives are notable, with some compounds showing significant activity against various bacterial and fungal strains. This indicates their potential for development into new antimicrobial and antifungal agents, addressing the increasing problem of antibiotic resistance (Sarvaiya et al., 2019; Hassan, 2013).
Properties
IUPAC Name |
5-chloro-2-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S2/c1-13-4-5-14(18)11-15(13)24(20,21)19-12-17(6-8-22-9-7-17)16-3-2-10-23-16/h2-5,10-11,19H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPZXTVWILIIBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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